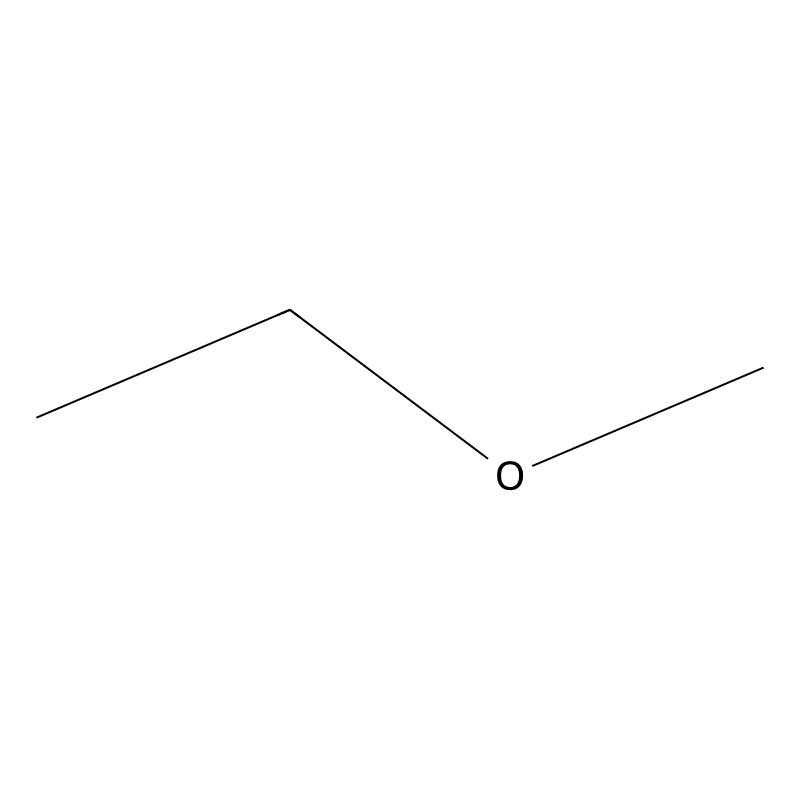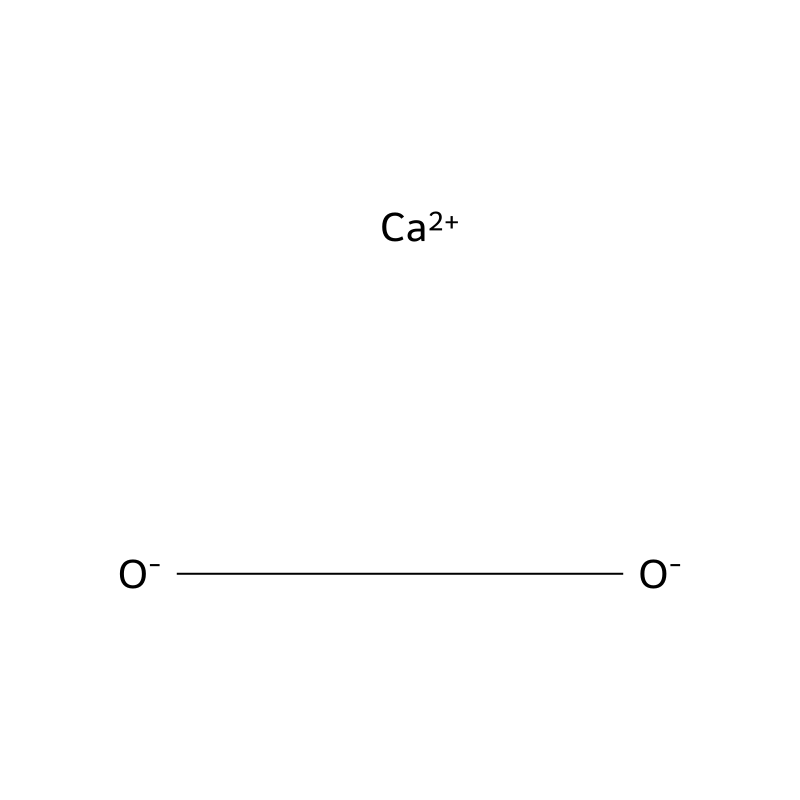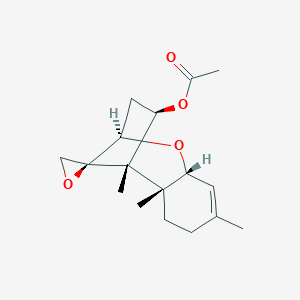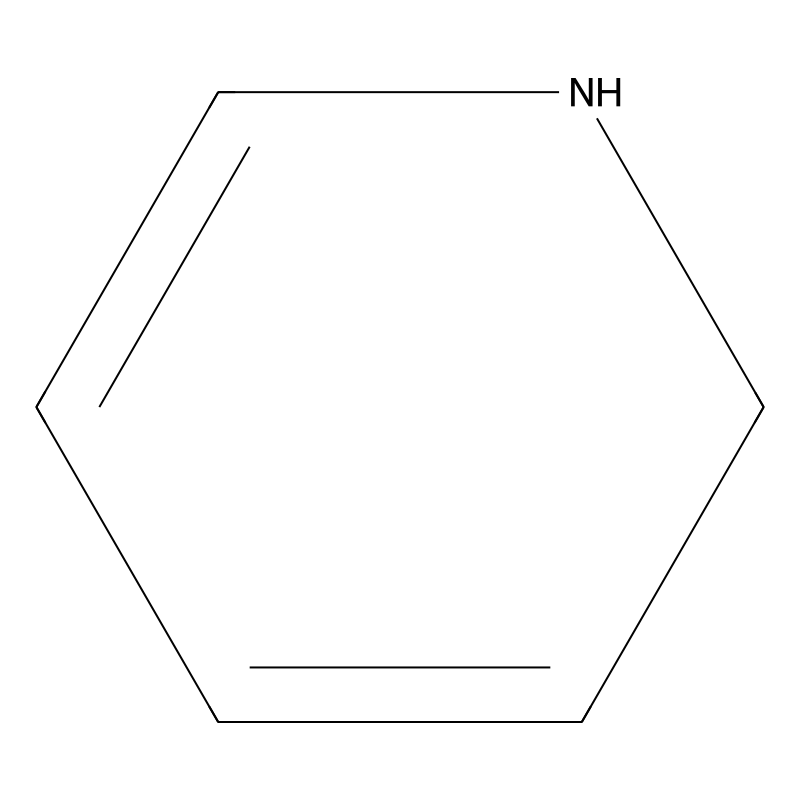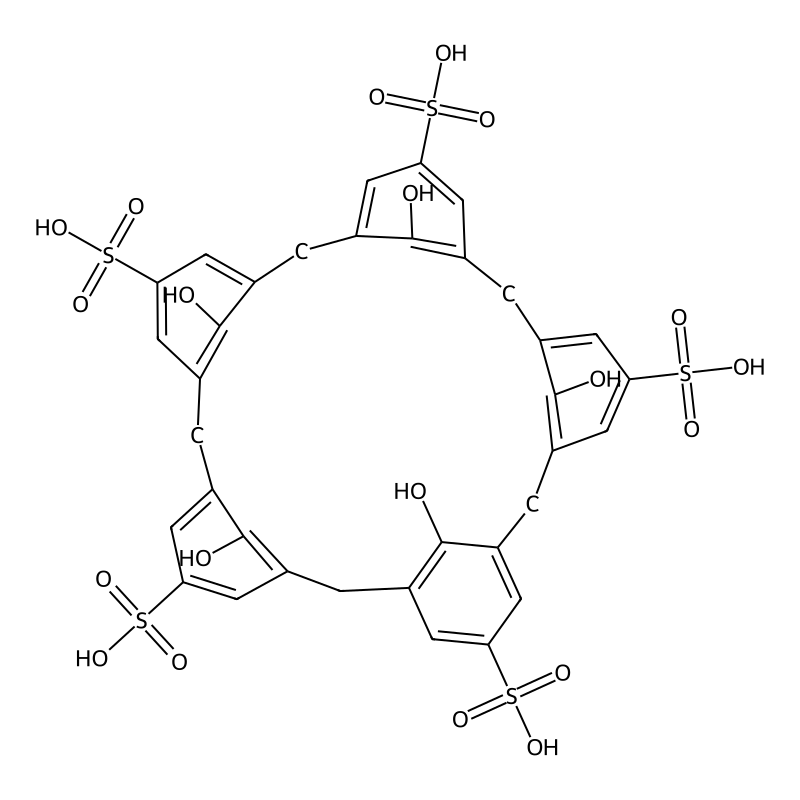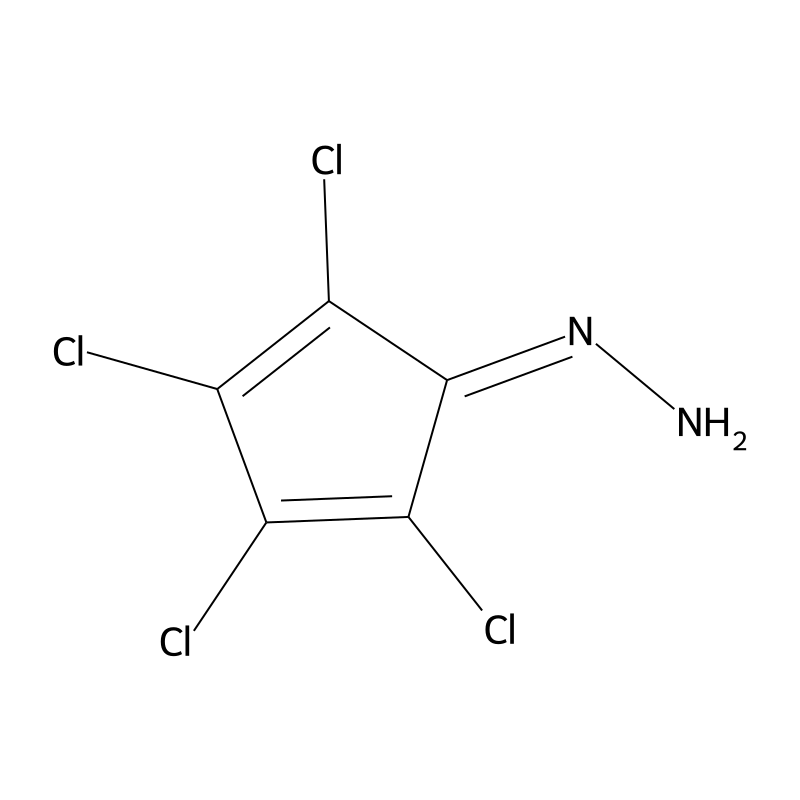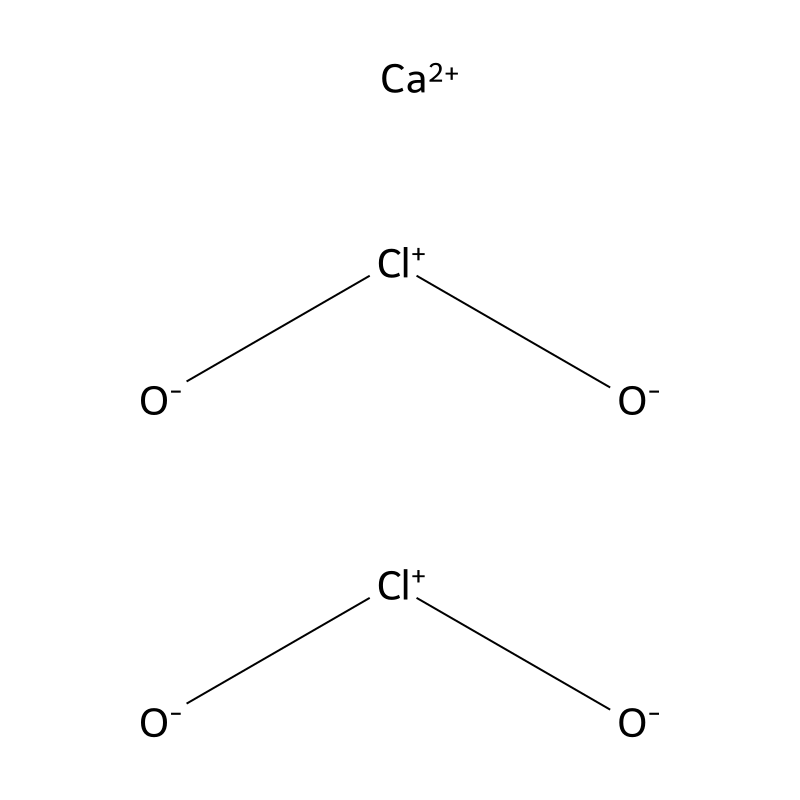2-(Trimethylacetyl)thiophene
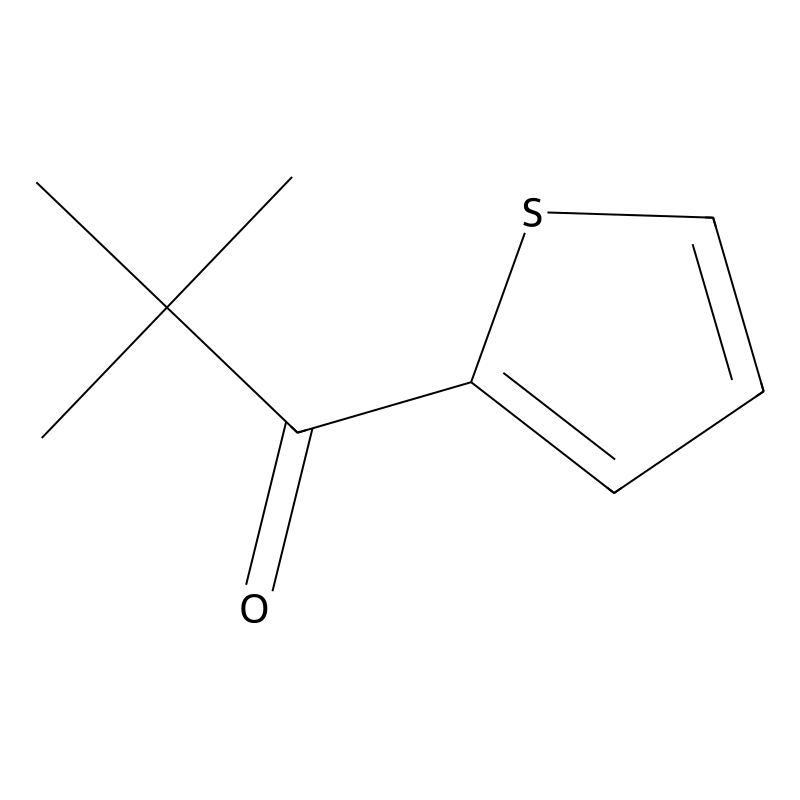
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Thiophene and its Derivatives: Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . Thiophene and its derivatives have a variety of properties and applications in different scientific fields .
- Thiophene derivatives are used as corrosion inhibitors .
- They play a significant role in the development of organic semiconductors .
- They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Thiophene-based molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Industrial Chemistry and Material Science
Medicinal Chemistry
- Thiophene derivatives are used as building blocks in the synthesis of complex organic molecules .
- They are used in the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
- They are also used in the Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Organic Synthesis
Agricultural Chemistry
- Thiophene derivatives are used in the synthesis of conductive polymers .
- Polythiophenes are a class of polymers that have been extensively studied for their electrical conductivity .
Polymer Chemistry
Environmental Science
2-(Trimethylacetyl)thiophene is an organic compound characterized by a thiophene ring substituted with a trimethylacetyl group. Its molecular formula is , and it features a five-membered aromatic heterocyclic ring containing sulfur. The presence of the trimethylacetyl group enhances its chemical reactivity and solubility, making it a significant compound in various chemical applications .
The chemical behavior of 2-(Trimethylacetyl)thiophene is influenced by its thiophene structure, which allows it to participate in various electrophilic substitution reactions, similar to benzene derivatives. Its reactivity includes:
- Electrophilic Substitution: The thiophene ring can undergo electrophilic aromatic substitution, where electrophiles attack the ring, typically at the 2-position due to the electron-donating effects of substituents .
- Diels-Alder Reactions: This compound can act as a dienophile in Diels-Alder reactions with electron-rich dienes, facilitating the formation of complex cyclic structures .
- Condensation Reactions: The carbonyl group in the trimethylacetyl moiety can undergo condensation reactions, forming various derivatives .
Research indicates that thiophene derivatives exhibit diverse biological activities, including:
- Antimicrobial Properties: Some thiophene compounds have shown effectiveness against various bacterial strains, making them potential candidates for pharmaceutical development .
- Anti-inflammatory Effects: Certain derivatives are studied for their anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases .
- Anticancer Activity: Thiophene-based compounds have been explored for their potential in cancer treatment due to their ability to inhibit tumor growth in vitro .
The synthesis of 2-(Trimethylacetyl)thiophene can be achieved through several methods:
- Condensation Reactions: One common method involves the condensation of trimethylacetyl chloride with thiophene under basic conditions, leading to the formation of the desired compound .
- Electrophilic Aromatic Substitution: The trimethylacetyl group can be introduced via electrophilic substitution on a pre-existing thiophene ring .
- Oxidative Coupling: Thiophenes can also be synthesized through oxidative coupling methods involving sulfur-containing precursors and carbon sources .
2-(Trimethylacetyl)thiophene has several applications across different fields:
- Pharmaceuticals: Due to its biological activity, it is investigated for potential use in drug development.
- Material Science: It is used in synthesizing conductive polymers and organic semiconductors due to its electronic properties.
- Agriculture: Thiophene derivatives are explored for their use as agrochemicals, including fungicides and herbicides .
Studies have shown that 2-(Trimethylacetyl)thiophene interacts with various biological targets:
- Protein Binding: Interaction studies indicate that this compound may bind to specific proteins involved in cellular signaling pathways, influencing biological responses.
- Enzyme Inhibition: It has been noted for its potential to inhibit certain enzymes linked to disease processes, making it a candidate for further pharmacological exploration .
Several compounds share structural similarities with 2-(Trimethylacetyl)thiophene. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Acetylthiophene | Contains an acetyl group | Less sterically hindered than trimethylacetyl |
| 3-Methylthiophene | Methyl substitution at the 3-position | Different reactivity profile due to position |
| 2-(Dimethylamino)thiophene | Amino substitution enhancing solubility | Exhibits different biological activities |
| 5-(Trifluoromethyl)thiophene | Fluorinated derivative | Increased lipophilicity and altered reactivity |
The uniqueness of 2-(Trimethylacetyl)thiophene lies in its specific steric and electronic properties imparted by the trimethylacetyl group, which influences its reactivity and biological activity compared to these similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
